Dihydroisotanshine II
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dihydroisotanshine II typically involves the extraction from the roots of Salvia miltiorrhiza. The process includes several steps such as drying, grinding, and solvent extraction using organic solvents like ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods: Industrial production of this compound follows similar extraction methods but on a larger scale. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Dihydroisotanshine II undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its oxidized form, enhancing its biological activity.
Reduction: Reduction reactions can modify the quinone structure, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed:
Scientific Research Applications
Dihydroisotanshine II has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of diterpenoid quinones.
Biology: Research has shown its potential in modulating biological pathways, making it a candidate for studying cellular processes.
Medicine: this compound exhibits anti-inflammatory, antioxidant, and anticancer properties, making it a subject of interest in pharmacological studies.
Industry: It is used in the development of natural product-based pharmaceuticals and cosmetics.
Mechanism of Action
The mechanism of action of Dihydroisotanshine II involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: this compound modulates pathways such as the NF-κB and MAPK pathways, leading to its anti-inflammatory and antioxidant effects.
Comparison with Similar Compounds
Tanshinone IIA: Another diterpenoid quinone from Salvia miltiorrhiza with similar therapeutic properties.
Cryptotanshinone: Known for its anticancer and anti-inflammatory activities.
Tanshinone I: Exhibits strong antioxidant properties.
Uniqueness: Dihydroisotanshine II stands out due to its unique chemical structure, which allows it to interact with a broader range of molecular targets, enhancing its therapeutic potential .
Properties
Molecular Formula |
C18H14O3 |
---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
3,8-dimethyl-2,3-dihydronaphtho[2,1-g][1]benzofuran-4,5-dione |
InChI |
InChI=1S/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)18-14(10(2)8-21-18)17(20)16(13)19/h3-7,10H,8H2,1-2H3 |
InChI Key |
KWKITVVBQQLHBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=C1C(=O)C(=O)C3=C2C4=CC=CC(=C4C=C3)C |
Origin of Product |
United States |
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